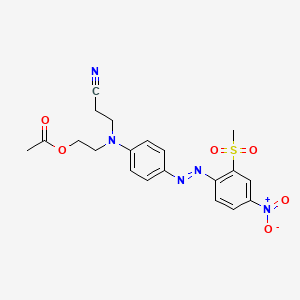

2-((2-Cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate

Description

The compound 2-((2-cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is a complex azo dye derivative with the molecular formula C₁₉H₂₂N₄O₆S and a molecular weight of 434.47 g/mol . Its structure features a central azo (-N=N-) linkage connecting two aromatic rings: one substituted with a methylsulphonyl (-SO₂CH₃) and nitro (-NO₂) group at the 2- and 4-positions, respectively, and another phenyl ring functionalized with cyanoethyl and ethyl acetate moieties via an amino bridge. The InChI code for this compound is provided in , reflecting its stereochemical uniqueness . Synonyms include 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-ethanoacet and Ethanol,2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate(ester) .

Properties

CAS No. |

63467-08-3 |

|---|---|

Molecular Formula |

C20H21N5O6S |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C20H21N5O6S/c1-15(26)31-13-12-24(11-3-10-21)17-6-4-16(5-7-17)22-23-19-9-8-18(25(27)28)14-20(19)32(2,29)30/h4-9,14H,3,11-13H2,1-2H3 |

InChI Key |

BBCMFXGIGGXVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Azo Dye Intermediate

The azo group (-N=N-) linking the phenyl rings is typically formed by diazotization of an aromatic amine followed by azo coupling with a suitable coupling partner.

- Starting materials: 2-(methylsulphonyl)-4-nitroaniline or its derivatives.

- Diazotization: The aromatic amine is diazotized using sodium nitrite in acidic aqueous medium (e.g., HCl) at low temperatures (0–5 °C).

- Azo coupling: The diazonium salt is then coupled with a phenyl amine or phenol derivative to form the azo linkage.

The presence of the methylsulphonyl group on the nitrophenyl ring requires mild conditions to avoid side reactions such as sulfone reduction or nitro group alteration.

Introduction of the 2-Cyanoethyl Amino Group

The cyanoethyl substituent is introduced through nucleophilic substitution or reductive amination involving 2-cyanoethylamine or related precursors.

- Method: The azo intermediate with a free amino group on the phenyl ring undergoes alkylation with 2-chloroethyl cyanide or direct nucleophilic substitution using 2-cyanoethylamine.

- Conditions: Mild bases (e.g., triethylamine) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80 °C.

- Outcome: Formation of the N-(2-cyanoethyl) substituted azo compound.

Acetylation to Form the Ethyl Acetate Ester

The final step involves acetylation of the aminoethyl side chain to yield the ethyl acetate ester.

- Reagents: Acetic anhydride or acetyl chloride is used to acetylate the free amino group or hydroxyl group on the ethyl chain.

- Solvent: Commonly performed in inert solvents such as dichloromethane or acetonitrile.

- Temperature: Typically conducted at 0–25 °C to maintain selectivity.

- Work-up: Neutralization with aqueous base, extraction, and purification by recrystallization or chromatography.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization & Azo Coupling | 2-(methylsulphonyl)-4-nitroaniline + phenyl amine | NaNO2, HCl, 0–5 °C; coupling in buffered medium | Azo dye intermediate | 70–85 | Control pH to avoid side reactions |

| 2 | Nucleophilic Substitution | Azo dye intermediate + 2-cyanoethylamine | Base (Et3N), DMF, 25–80 °C | N-(2-cyanoethyl) azo compound | 65–80 | Use anhydrous conditions |

| 3 | Acetylation | N-(2-cyanoethyl) azo compound | Acetic anhydride, DCM, 0–25 °C | Target acetate ester compound | 75–90 | Purify by recrystallization |

Notable Experimental Details and Research Findings

- Catalysts and solvents: No harsh catalysts are typically required beyond mild bases; solvents are chosen to maximize solubility and minimize side reactions.

- Reaction monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Purification: Column chromatography and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yield high-purity products.

- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm structure and purity.

Supporting Literature and Patents

- Patent CN108424371B describes related acetate ester preparations involving ethyl acetate derivatives and outlines mild reaction conditions and catalysts for analogous intermediates, emphasizing industrial scalability and safety.

- Chemical databases such as ChemicalBook provide structural analogs and synthetic insights on related cyanoethyl amino acetate azo dyes, supporting the general synthetic approach.

- PubChem CID 113249 offers detailed chemical descriptors and references to patents related to this compound, confirming the synthetic feasibility and industrial inactivity status, indicating a niche or specialized application.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-[(2-Aminoethyl)[4-[[2-(methylsulphonyl)-4-aminophenyl]azo]phenyl]amino]ethyl acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethanol and acetic acid.

Scientific Research Applications

2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate has several applications in scientific research:

Dye Manufacturing: Its vibrant color makes it useful as a dye in textiles and inks.

Biological Research: It is used as a staining agent in microscopy and histology.

Material Science: The compound is used in the development of advanced materials with specific optical properties.

Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors and detection systems.

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)[4-[[2-(methylsulphonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl acetate involves:

Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their structure and function.

Optical Properties: The azo group contributes to its ability to absorb and emit light, making it useful in optical applications.

Reactivity: The functional groups present in the compound allow it to participate in various chemical reactions, making it versatile in different applications.

Comparison with Similar Compounds

Key Observations:

Solubility and Polarity :

- The methylsulphonyl group in the target compound likely increases polarity compared to Disperse Orange 30’s chloro substituents. However, Disperse Orange 30’s extremely low water solubility (40 μg/L) suggests that molecular weight and hydrophobic interactions dominate over substituent effects .

- The absence of chlorine or methylsulphonyl groups in Disperse Orange 31 may result in intermediate solubility, though experimental data are unavailable .

LogP and Hydrophobicity :

- Disperse Orange 30’s high logP (4.1) aligns with its dichloro substituents and larger molecular weight, favoring affinity for hydrophobic substrates .

- The target compound’s logP is expected to be lower due to the polar methylsulphonyl group, though experimental confirmation is needed .

Electrochemical Behavior :

- The predicted pKa of Disperse Orange 30 (1.16) indicates weak acidity, likely from the nitro group . The target compound’s pKa remains unstudied.

Biological Activity

The compound 2-((2-Cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate , known by its CAS number 63467-08-3, is a complex organic molecule with significant potential in various biological applications. Its unique structure, characterized by an azo linkage and multiple functional groups, suggests diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C20H21N5O6S

- Molecular Weight : 459.5 g/mol

- Functional Groups :

- Azo group

- Methylsulfonyl group

- Cyano group

- Acetate moiety

The presence of both electron-withdrawing (nitro and cyano) and electron-donating (methylsulfonyl) groups contributes to the compound's chemical reactivity and potential biological activity .

Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate | C19H22N4O5 | Contains methoxy instead of methylsulfonyl group |

| 4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | C19H20Cl2N4O2 | Incorporates chlorine substituents |

| Disperse Orange 30 | C18H21N5O3 | Known for its use in dyeing synthetic fibers |

The structural uniqueness of this compound lies in its combination of functional groups that may influence its biological activities differently than other similar compounds.

Anticancer Activity

Recent studies have indicated that compounds with similar azo structures exhibit significant anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, a study on azo compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the compound might exhibit similar properties due to its structural characteristics.

Antimicrobial Properties

Research indicates that azo compounds can possess antimicrobial activity. The introduction of electron-withdrawing groups like nitro can enhance this activity by destabilizing bacterial cell membranes. In vitro studies have shown that related compounds exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Studies

- Case Study on Azo Compounds : A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of azo compounds on human liver HepG2 cells. The results showed a dose-dependent increase in cell death, indicating potential therapeutic applications for compounds with similar structures .

- Antimicrobial Activity Assessment : Another research article focused on the antibacterial properties of sulfonamide derivatives, which share structural similarities with our compound. The findings suggested that modifications to the sulfonyl group significantly enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus .

The biological activity of 2-((2-Cyanoethyl)(4-((2-(methylsulphonyl)-4-nitrophenyl)azo)phenyl)amino)ethyl acetate is hypothesized to involve:

- ROS Generation : Induction of oxidative stress leading to cell apoptosis.

- Membrane Disruption : Interaction with bacterial membranes, causing leakage and cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.